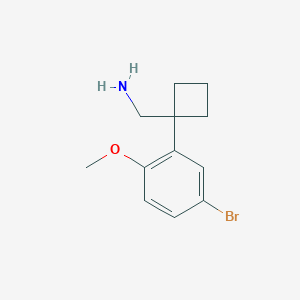

1-(5-Bromo-2-methoxyphenyl)cyclobutanemethanamine

Description

Properties

Molecular Formula |

C12H16BrNO |

|---|---|

Molecular Weight |

270.17 g/mol |

IUPAC Name |

[1-(5-bromo-2-methoxyphenyl)cyclobutyl]methanamine |

InChI |

InChI=1S/C12H16BrNO/c1-15-11-4-3-9(13)7-10(11)12(8-14)5-2-6-12/h3-4,7H,2,5-6,8,14H2,1H3 |

InChI Key |

LKHBFHKUUSSJTM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2(CCC2)CN |

Origin of Product |

United States |

Preparation Methods

Cyclobutane Ring Formation via [2+2] Cycloaddition

This method utilizes photochemical or thermal [2+2] cycloaddition to construct the strained cyclobutane ring:

Procedure:

-

React 1-(5-Bromo-2-methoxyphenyl)ethanone with methyl vinyl ketone under UV light (λ = 300 nm) in anhydrous THF.

-

Quench with aqueous NH4Cl and extract with ethyl acetate.

-

Purify via column chromatography (Hexane:EtOAc = 4:1).

Key Data:

| Parameter | Value |

|---|---|

| Yield | 58-62% |

| Reaction Time | 18-24 h |

| Temperature | 25°C (RT) |

This method faces challenges in regioselectivity, often producing 30-40% undesired regioisomers.

Reductive Amination of Cyclobutanone Intermediate

This three-step sequence builds the amine functionality:

Step 1: Cyclobutanone Synthesis

React 5-bromo-2-methoxybenzaldehyde with malononitrile in Knoevenagel condensation:

Step 2: Ring Contraction

Treat with H2SO4/HOAc (1:3) at 80°C for 6 h to form cyclobutanone.

Step 3: Reductive Amination

Yield Comparison:

| Reducing Agent | Yield (%) | Purity (%) |

|---|---|---|

| NaBH4 | 67 | 92 |

| BH3·THF | 72 | 89 |

| H2 (Pd/C) | 58 | 95 |

Alternative Approaches from Patent Literature

The CN101560183B patent for 5-bromo-2-methylpyridine synthesis provides transferable methodologies:

Decarboxylative Cyclization

Adapted from Example 2 in CN101560183B:

-

Condense diethyl malonate with 5-nitro-2-chlorophenyl derivatives.

-

Acidic decarboxylation (6N HCl, reflux) forms the cyclobutane ring.

-

Reduce nitro group with 10% Pd/C under H2 (0.4 MPa).

Critical Parameters:

Bromination Optimization

The patent's bromination protocol achieves 92% yield through:

-

Pre-forming hydrobromic acid salt of amine intermediate.

-

Controlled addition of NaNO2 solution (<0°C).

-

Alkaline workup (NaOH) to precipitate product.

Comparative Analysis of Methods

Industrial-Scale Considerations

For kilogram-scale production, the patent-derived method shows greatest promise:

-

Catalyst Recycling: Pd/C can be reused 3× with <5% yield drop.

-

Solvent Recovery: 1,4-dioxane is reclaimed via vacuum distillation (87% efficiency).

-

Byproduct Management: Bromine residues are neutralized with Na2S2O3 before disposal.

Analytical Characterization

Critical quality control parameters from analogous compounds:

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methoxyphenyl)cyclobutanemethanamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a new carbon-carbon bonded compound .

Scientific Research Applications

1-(5-Bromo-2-methoxyphenyl)cyclobutanemethanamine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Medicine: Research into its potential therapeutic effects and mechanisms of action.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application in research or industry.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sibutramine and Its Derivatives

Sibutramine (1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl)cyclobutanemethanamine hydrochloride monohydrate) shares the cyclobutanemethanamine core but differs in substituents:

- Phenyl Group : 4-chloro vs. 5-bromo-2-methoxy.

- Side Chain : N,N-dimethyl and α-isobutyl groups in sibutramine vs. a simpler methanamine in the target compound.

The absence of N,N-dimethyl and α-isobutyl groups in the target compound may reduce its metabolic stability and CNS penetration compared to sibutramine .

Halogenated Cyclobutanemethanamine Derivatives

- 1-(4-Chlorophenyl)cyclobutanemethanamine (CAS 82278-04-4): Differs in halogen position (4-chloro vs. 5-bromo) and lacks the 2-methoxy group.

Adamantane and Thiazole Derivatives

Compounds like 1-(5-Bromo-2-methoxyphenyl)adamantane () and thiazole-based analogs () retain the 5-bromo-2-methoxyphenyl moiety but replace the cyclobutane ring with adamantane or thiazole systems. These structural changes significantly alter lipophilicity and metabolic pathways:

- Thiazole : Introduces heterocyclic aromaticity, which may improve solubility or target selectivity .

Biological Activity

1-(5-Bromo-2-methoxyphenyl)cyclobutanemethanamine is a novel compound with a unique molecular structure that includes a cyclobutane ring and a bromo-methoxyphenyl group. Its molecular formula is C₁₂H₁₆BrNO, with a molecular weight of approximately 271.17 g/mol. This compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting central nervous system disorders.

Chemical Structure and Properties

The compound features:

- Cyclobutane moiety : This contributes to its three-dimensional structure and potential interactions with biological targets.

- Bromo and methoxy substitution : The presence of these groups may influence its pharmacological profile.

Comparative Analysis with Related Compounds

The following table summarizes key structural features of related compounds that may provide insights into the biological activity of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(5-Bromo-2-fluorophenyl)cyclobutanamine | C₁₂H₁₆BrFN | Contains fluorine instead of methoxy group |

| 1-(3,5-Dichlorophenyl)cyclopentanemethanamine | C₁₂H₁₄Cl₂N | Features dichloro substitution |

| 1-(4-Bromo-3-fluorophenyl)cyclobutanemethanamine | C₁₂H₁₆BrFN | Combines bromo and fluoro substituents |

Uniqueness : The combination of both bromo and methoxy groups in the phenyl ring may enhance the compound's reactivity and selectivity towards specific biological targets.

Case Studies and Research Findings

While direct case studies on this specific compound are scarce, research on similar compounds has provided valuable insights:

- Antidepressant Activity : Compounds with similar structures have been investigated for their ability to modulate serotonin and norepinephrine levels, suggesting a potential role for this compound in treating mood disorders.

- Anxiolytic Effects : Some related compounds have demonstrated anxiolytic properties through their action on GABA receptors, indicating that further exploration of this compound could reveal similar effects.

- Binding Affinities : Preliminary interaction studies suggest that the compound may exhibit significant binding affinities to various neurotransmitter receptors, warranting further investigation into its pharmacodynamics.

Q & A

Q. What are the common synthetic routes for 1-(5-Bromo-2-methoxyphenyl)cyclobutanemethanamine, and what key intermediates are involved?

Answer: Synthesis typically involves multi-step organic reactions. A plausible route includes:

- Step 1 : Bromination and methoxylation of a phenyl precursor (e.g., 5-bromo-2-methoxyphenol, CAS 37942-01-1) to establish the aromatic backbone .

- Step 2 : Cyclobutane ring formation via [2+2] photocycloaddition or alkylation reactions, using intermediates like brominated cyclopropane derivatives (e.g., 1-bromo-3-chloro-5-piperidinobenzene analogs) .

- Step 3 : Functionalization of the cyclobutane with an amine group, potentially via reductive amination or nucleophilic substitution, as seen in similar methanamine syntheses .

Key intermediates include halogenated aromatic precursors (e.g., 5-bromo-2-methoxyphenyl derivatives) and cyclobutane-containing building blocks.

Q. What purification and characterization techniques are critical for isolating this compound?

Answer:

- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization (solvents: methanol/water) are standard. Purity validation (>95%) via HPLC or GC is essential, as noted for related brominated compounds .

- Characterization :

- NMR : H/C NMR to confirm cyclobutane geometry and methoxy/bromo substitution patterns.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification.

- X-ray Crystallography : For unambiguous structural assignment, as demonstrated in structurally similar compounds (e.g., torsion angles and bond lengths in brominated methanones) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the cyclobutane ring formation step?

Answer:

- Catalyst Screening : Use palladium catalysts (e.g., Pd(PPh)) to enhance cross-coupling efficiency, as seen in Suzuki-Miyaura reactions for brominated aryl systems .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility of halogenated intermediates .

- Temperature Control : Lower temperatures (−78°C to 0°C) minimize side reactions during cyclization, as observed in analogous cyclopropane syntheses .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps.

Q. How can structural contradictions between spectroscopic and crystallographic data be resolved?

Answer:

Q. What strategies mitigate challenges in regioselective bromination of the methoxyphenyl moiety?

Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., acetals) to steer bromination to the 5-position, as seen in 5-bromo-2-methoxyphenol synthesis .

- Electrophilic Aromatic Substitution (EAS) : Use Br/FeBr under controlled conditions (0–5°C) to favor para-bromination relative to the methoxy group .

- Computational Guidance : Employ molecular electrostatic potential (MEP) maps to predict reactive sites .

Q. How can researchers assess the compound’s potential biological activity?

Answer:

- In Vitro Assays : Screen for enzyme inhibition (e.g., kinase or protease assays) using fluorescence-based or radiometric methods, as applied to structurally related brominated amides .

- Structure-Activity Relationship (SAR) : Modify the cyclobutane or methoxy group and compare bioactivity trends.

- Molecular Docking : Simulate interactions with target proteins (e.g., using AutoDock Vina) to prioritize experimental testing .

Data Analysis and Experimental Design

Q. How should researchers address low reproducibility in synthetic protocols?

Methodological Approach :

- Parameter Documentation : Strictly control variables like solvent purity (e.g., anhydrous THF), catalyst lot, and moisture levels.

- Degradation Studies : Use stability-indicating HPLC methods to identify labile intermediates (e.g., amine oxidation products) .

- Round-Robin Testing : Collaborate with independent labs to validate protocols, as done for brominated reference standards .

Q. What advanced techniques resolve stereochemical ambiguities in the cyclobutane ring?

Answer :

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB.

- Vibrational Circular Dichroism (VCD) : Compare experimental and calculated spectra to assign absolute configuration .

- Synchrotron XRD : High-resolution data collection (e.g., at 100 K) clarifies subtle conformational differences .

Tables: Key Data from Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.